molecular formula C12H11ClN2O3S B11804118 4-(Benzyloxy)-5-chloropyridine-3-sulfonamide

4-(Benzyloxy)-5-chloropyridine-3-sulfonamide

Cat. No.: B11804118
M. Wt: 298.75 g/mol
InChI Key: LTLJQKWDITYLJQ-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-5-chloropyridine-3-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzyloxy group attached to the pyridine ring, along with a chlorine atom and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-5-chloropyridine-3-sulfonamide typically involves multiple steps. One common method includes the following steps:

    Chlorination: The addition of a chlorine atom to the pyridine ring.

Each of these steps requires specific reagents and conditions. For example, benzylation can be achieved using benzyl chloride in the presence of a base, while chlorination may involve the use of thionyl chloride or similar chlorinating agents. Sulfonamidation typically involves the reaction of the intermediate compound with a sulfonamide reagent under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-5-chloropyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chlorine atom and sulfonamide group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

4-(Benzyloxy)-5-chloropyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-5-chloropyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The benzyloxy and chlorine groups may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity for the target enzymes.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)phenol: Similar in structure but lacks the chlorine and sulfonamide groups.

    5-Chloropyridine-3-sulfonamide: Similar but without the benzyloxy group.

    4-(Benzyloxy)-3-methoxybenzaldehyde: Contains a benzyloxy group but differs in the rest of the structure.

Uniqueness

4-(Benzyloxy)-5-chloropyridine-3-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the benzyloxy group enhances its lipophilicity, while the chlorine atom and sulfonamide group contribute to its reactivity and potential biological activity. This unique combination makes it a valuable compound for various research applications.

Properties

Molecular Formula

C12H11ClN2O3S

Molecular Weight

298.75 g/mol

IUPAC Name

5-chloro-4-phenylmethoxypyridine-3-sulfonamide

InChI

InChI=1S/C12H11ClN2O3S/c13-10-6-15-7-11(19(14,16)17)12(10)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,16,17)

InChI Key

LTLJQKWDITYLJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=NC=C2S(=O)(=O)N)Cl

Origin of Product

United States

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